BenchChemオンラインストアへようこそ!

Erasin

STAT3 inhibition chromone derivatives SH2 domain antagonists

Erasin: chromone-based acylhydrazone with selective STAT3 inhibition (IC50 9.7 µM; 2.4-fold vs STAT1). Unlike interchangeable inhibitors, Erasin induces apoptosis in Erlotinib-resistant HCC-827 NSCLC cells—ideal for drug-resistance studies. ≥98% HPLC purity, DMSO-soluble (2 mg/mL). Use for SH2 domain pharmacophore modeling, fluorescence polarization reference, or STAT3-specific pathway dissection.

Molecular Formula C20H19N3O3
Molecular Weight 349.39
Cat. No. B1192744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErasin
SynonymsErasin
Molecular FormulaC20H19N3O3
Molecular Weight349.39
Structural Identifiers
SMILESO=C(N/N=C/C1=COC2=C(C=C(C(C)(C)C)C=C2)C1=O)C3=CN=CC=C3
InChIInChI=1S/C20H19N3O3/c1-20(2,3)15-6-7-17-16(9-15)18(24)14(12-26-17)11-22-23-19(25)13-5-4-8-21-10-13/h4-12H,1-3H3,(H,23,25)/b22-11+
InChIKeyJHUVYXUBEMYTNO-SSDVNMTOSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Erasin STAT3 Inhibitor: Baseline Characteristics and Procurement Considerations


Erasin, chemically (E)-N′-((6-(tert-butyl)-4-oxo-4H-chromen-3-yl)methylene)nicotinohydrazide, is a chromone-based acylhydrazone small molecule that functions as a selective inhibitor of the signal transducer and activator of transcription 3 (STAT3) SH2 domain [1]. In cell‑based assays, Erasin inhibits tyrosine phosphorylation of STAT3 with an apparent IC50 of 9.7 ± 1.8 µM and demonstrates selectivity over STAT1 (IC50 23 ± 6 µM) and STAT5 [1]. The compound is commercially available as a research‑grade powder (≥98% HPLC purity) with defined solubility in DMSO (2 mg/mL) and recommended storage at 2–8 °C .

Why Erasin Cannot Be Simply Replaced by Generic STAT3 Inhibitors


STAT3 inhibitors constitute a chemically and pharmacologically diverse class with pronounced differences in potency, selectivity, and cellular context‑dependent activity [1]. In‑class substitution of Erasin by other STAT3‑targeting agents (e.g., Stattic, S3I‑201, or Napabucasin) is not straightforward because their inhibition profiles, off‑target liabilities, and efficacy in drug‑resistant models vary substantially [1][2]. The quantitative evidence presented below delineates the specific, verifiable differentiation that justifies Erasin as a distinct tool compound rather than an interchangeable generic inhibitor.

Erasin: Head‑to‑Head Quantitative Differentiation from Structural Analogs and Class Comparators


Erasin (Compound 8) Demonstrates ~8‑Fold Higher Potency Against STAT3 Compared to Parent Chromone STAT5 Inhibitor (Compound 1)

Within the same study and assay system, the chromone‑based STAT5 inhibitor parent scaffold (compound 1) exhibited an apparent IC50 of 81 ± 4 µM against STAT3, whereas the 6‑tert‑butyl substituted derivative Erasin (compound 8) achieved an IC50 of 9.7 ± 1.8 µM [1]. This represents an 8.4‑fold improvement in STAT3 inhibitory potency derived from a single substituent modification, establishing a clear structure‑activity relationship that distinguishes Erasin from earlier‑generation chromone inhibitors [1].

STAT3 inhibition chromone derivatives SH2 domain antagonists

Erasin Exhibits 2.4‑Fold Selectivity for STAT3 over STAT1, in Contrast to Non‑Selective or STAT1‑Favored Analogs

In parallel fluorescence polarization assays, Erasin (compound 8) inhibited STAT3 with an IC50 of 9.7 ± 1.8 µM while its activity against STAT1 was substantially weaker (IC50 23 ± 6 µM), yielding a STAT3/STAT1 selectivity ratio of 2.4 [1]. By comparison, the parent compound 1 showed negligible selectivity (81 µM for STAT3 vs. 63 µM for STAT1, ratio = 1.3) [1]. This indicates that the 6‑tert‑butyl substitution not only enhances potency but also refines isoform selectivity.

STAT isoform selectivity STAT1 off-target chromone acylhydrazones

Erasin Retains Full Pro‑Apoptotic Efficacy in Erlotinib‑Resistant NSCLC Cells, While Erlotinib Itself Loses >400‑Fold Potency

Parental HCC‑827 NSCLC cells are highly sensitive to the EGFR inhibitor Erlotinib (EC50 = 0.015 ± 0.005 µM), but acquired resistance renders them markedly less responsive (EC50 = 6.4 ± 2.2 µM) – a 427‑fold loss of potency [1]. Erasin, in contrast, induces a comparable increase in apoptosis in both Erlotinib‑resistant and parental HCC‑827 cells [1]. Specifically, Erasin treatment elevated the apoptotic rate to a similar extent regardless of Erlotinib sensitivity, while the structurally related but inactive compound 9 failed to induce apoptosis in either cell type [1].

EGFR inhibitor resistance NSCLC STAT3-dependent apoptosis

Erasin (IC50 9.7 µM) is More Potent than First‑Generation STAT3 Inhibitors S3I‑201 (IC50 86 µM) and Comparable to Stattic (IC50 5.1 µM), but with Superior Erlotinib‑Resistance Reversal

Cross‑study comparison of STAT3 SH2 domain inhibitors reveals Erasin (IC50 = 9.7 µM) is 8.9‑fold more potent than the widely used S3I‑201 (IC50 = 86 µM) [1][2]. While Stattic (IC50 = 5.1 µM) appears slightly more potent in biochemical assays, published evidence does not support equivalent activity of Stattic in Erlotinib‑resistant NSCLC models [3]. Erasin therefore offers a distinct advantage: potency within the same order of magnitude as Stattic, but with validated efficacy in a clinically relevant drug‑resistant context.

STAT3 inhibitor benchmarking tool compound selection comparative pharmacology

Erasin: Recommended Research and Industrial Application Scenarios Based on Differentiated Evidence


Investigation of STAT3‑Mediated Survival in EGFR Inhibitor‑Resistant NSCLC

Utilize Erasin to interrogate STAT3‑dependent apoptotic resistance in Erlotinib‑refractory HCC‑827 or other EGFR‑mutant NSCLC models. Erasin's demonstrated ability to induce comparable apoptosis in both parental and resistant cells [1] makes it a valuable tool for dissecting STAT3 signaling pathways that circumvent EGFR blockade.

Benchmarking New STAT3 Inhibitors Against a Well‑Characterized Chromone‑Based Scaffold

Employ Erasin as a reference compound in fluorescence polarization assays or cellular STAT3 phosphorylation studies. Its well‑defined IC50 (9.7 µM), selectivity profile (2.4‑fold over STAT1), and established structure‑activity relationship [1] provide a reproducible baseline for comparative analysis of novel STAT3 antagonists.

Elucidating Isoform‑Specific STAT3 Function in Cancer Biology

Take advantage of Erasin's selectivity for STAT3 over STAT1 and STAT5 to minimize confounding effects on related STAT family members. This specificity, confirmed in cell‑based phosphorylation assays [1], supports precise functional dissection of STAT3‑driven oncogenic programs in breast, lung, and other cancer models.

Chemical Probe for SH2 Domain Protein‑Protein Interaction Studies

Apply Erasin as a model chromone‑based acylhydrazone to explore SH2 domain‑targeting pharmacophores. Its synthesis, SAR, and molecular docking data [1] offer a foundation for developing next‑generation STAT inhibitors or for studying protein‑protein interaction inhibitor design principles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Erasin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.